molecular formula C24H32N2 B11111608 N,N,N',N'-tetraethyl-9,10anthracenedimethanamine

N,N,N',N'-tetraethyl-9,10anthracenedimethanamine

Cat. No.: B11111608
M. Wt: 348.5 g/mol
InChI Key: VJCYSZJVCXSLGX-UHFFFAOYSA-N
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Description

The compound ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of diethylamino groups attached to the anthracene core, which significantly influences its chemical and physical properties. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the reaction of anthracene with formaldehyde and diethylamine under acidic conditions to form the desired product . The reaction can be represented as follows:

Anthracene+Formaldehyde+Diethylamine(10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YLMETHYL)DIETHYLAMINE\text{Anthracene} + \text{Formaldehyde} + \text{Diethylamine} \rightarrow \text{({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE} Anthracene+Formaldehyde+Diethylamine→(10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YLMETHYL)DIETHYLAMINE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .

Mechanism of Action

The mechanism by which ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE: is unique due to its specific diethylamino functionalization, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring strong fluorescence and good solubility .

Properties

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

N-[[10-(diethylaminomethyl)anthracen-9-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C24H32N2/c1-5-25(6-2)17-23-19-13-9-11-15-21(19)24(18-26(7-3)8-4)22-16-12-10-14-20(22)23/h9-16H,5-8,17-18H2,1-4H3

InChI Key

VJCYSZJVCXSLGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(CC)CC

Origin of Product

United States

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